molecular formula C35H72O3 B14365045 3-Methoxy-4-methyltritriacontane-9,11-diol CAS No. 90996-42-2

3-Methoxy-4-methyltritriacontane-9,11-diol

Cat. No.: B14365045
CAS No.: 90996-42-2
M. Wt: 540.9 g/mol
InChI Key: NMGIQFYAIRSKCV-UHFFFAOYSA-N
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Description

3-Methoxy-4-methyltritriacontane-9,11-diol is a complex organic compound with the molecular formula C34H70O2. It is a long-chain hydrocarbon with two hydroxyl groups and a methoxy group, making it a unique molecule in terms of its structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-methyltritriacontane-9,11-diol typically involves multi-step organic reactions. One common method is the alkylation of a suitable precursor, followed by hydroxylation and methoxylation reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-pressure systems. The use of advanced purification methods such as chromatography and crystallization is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-methyltritriacontane-9,11-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alkanes or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols.

Scientific Research Applications

3-Methoxy-4-methyltritriacontane-9,11-diol has several applications in scientific research:

    Chemistry: It is used as a model compound for studying long-chain hydrocarbons and their reactivity.

    Biology: The compound’s interactions with biological membranes and proteins are of interest in biophysical studies.

    Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: It is used in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-methyltritriacontane-9,11-diol involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can modulate various biochemical pathways, including those involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

    3-Methyltritriacontane: A similar long-chain hydrocarbon without the methoxy and hydroxyl groups.

    9-Methyltritriacontane: Another related compound with a different substitution pattern.

Uniqueness

3-Methoxy-4-methyltritriacontane-9,11-diol is unique due to the presence of both methoxy and hydroxyl groups, which confer distinct chemical and physical properties

Properties

CAS No.

90996-42-2

Molecular Formula

C35H72O3

Molecular Weight

540.9 g/mol

IUPAC Name

3-methoxy-4-methyltritriacontane-9,11-diol

InChI

InChI=1S/C35H72O3/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29-33(36)31-34(37)30-27-26-28-32(3)35(6-2)38-4/h32-37H,5-31H2,1-4H3

InChI Key

NMGIQFYAIRSKCV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC(CC(CCCCC(C)C(CC)OC)O)O

Origin of Product

United States

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